molecular formula C21H17N5OS B12031813 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol

4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12031813
M. Wt: 387.5 g/mol
InChI Key: XPLSOTIHRVTZHW-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and a benzyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with 5-amino-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified using recrystallization techniques .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as column chromatography or crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nitrating agents in the presence of a catalyst.

Major Products Formed:

    Oxidation: Disulfides and sulfoxides.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The compound’s triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. Additionally, the aromatic rings may facilitate binding to hydrophobic pockets in proteins, modulating their activity .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol lies in its combination of a pyridine ring and a benzyloxyphenyl group, which may confer distinct electronic and steric properties compared to its analogs. These structural features can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C21H17N5OS

Molecular Weight

387.5 g/mol

IUPAC Name

4-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H17N5OS/c28-21-25-24-20(19-8-4-5-13-22-19)26(21)23-14-16-9-11-18(12-10-16)27-15-17-6-2-1-3-7-17/h1-14H,15H2,(H,25,28)/b23-14+

InChI Key

XPLSOTIHRVTZHW-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=N4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NN3C(=NNC3=S)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.